2-Acetamidobenzamide

Descripción general

Descripción

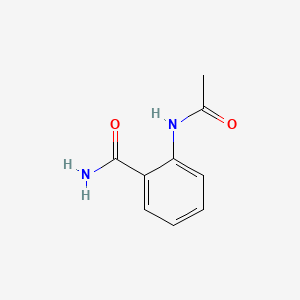

2-Acetamidobenzamide is an organic compound with the molecular formula C9H10N2O2. It is characterized by the presence of an acetamido group (-NHCOCH3) and a benzamide group (-C6H4CONH2) attached to a benzene ring. This compound exists in two polymorphic forms, α and β, which differ in their molecular conformations and hydrogen bonding patterns .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Acetamidobenzamide can be synthesized through various methods. One common approach involves the acylation of 2-aminobenzamide with acetic anhydride. The reaction typically occurs under mild conditions, with the use of a base such as pyridine to facilitate the acylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acylation reactions using acetic anhydride and 2-aminobenzamide. The reaction is conducted in a solvent such as ethanol or acetone, and the product is purified through recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: 2-Acetamidobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinazolinones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of quinazolinones.

Reduction: Formation of 2-aminoacetamidobenzene.

Substitution: Formation of halogenated this compound derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor in Organic Synthesis

2-Acetamidobenzamide serves as a crucial precursor in the synthesis of various heterocyclic compounds, notably quinazolinones. These compounds have diverse applications in medicinal chemistry due to their pharmacological activities. The synthesis pathways often involve reactions such as oxidation and substitution, leading to the formation of derivatives that can exhibit enhanced biological properties .

Polymorphism Studies

The compound exists in two polymorphic forms: α and β. The α form is more stable under standard conditions, while the β form can be induced under specific crystallization techniques. Understanding these polymorphs is essential for optimizing the compound's properties for pharmaceutical applications .

Biological Applications

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including human chronic myelogenous leukemia (K562) cells. In vitro studies have shown that certain derivatives can induce apoptosis through caspase activation, suggesting potential as a therapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Studies demonstrate its ability to inhibit the growth of several pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

Medical Applications

Pharmaceutical Intermediate

Ongoing research is focused on this compound's role as a pharmaceutical intermediate. Its derivatives are being explored for their potential to treat various conditions, including cancer and bacterial infections. The compound's interaction with biological targets such as enzymes involved in DNA repair highlights its importance in drug design .

Factor Xa Inhibition

Some studies have identified derivatives of this compound as effective direct inhibitors of Factor Xa, an essential enzyme in the coagulation cascade. This property suggests potential applications in anticoagulant therapies .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical structure allows it to participate in various reactions that yield colorants used in textiles and coatings .

Photographic Chemicals

The compound is also involved in manufacturing photographic chemicals, where its properties contribute to developing agents that enhance image quality.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound Derivative | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 (Leukemia) | 10 | Induction of apoptosis |

| Derivative A | MCF-7 (Breast) | 15 | Cell cycle arrest |

| Derivative B | A549 (Lung) | 12 | Caspase activation |

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 30 |

| Pseudomonas aeruginosa | 40 |

Mecanismo De Acción

The mechanism of action of 2-acetamidobenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects .

Comparación Con Compuestos Similares

- 2-Acetamido-4-chlorobenzamide

- 2-Acetamido-5-chlorobenzamide

- 2-Phthalimidobenzamide

Comparison: 2-Acetamidobenzamide is unique due to its polymorphic forms, which exhibit different hydrogen bonding patterns and molecular conformations. This polymorphism can influence its physical properties and reactivity. Compared to its chlorinated analogs, this compound has different electronic properties, affecting its reactivity in substitution reactions .

Actividad Biológica

2-Acetamidobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and other relevant biological properties supported by recent research findings.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various derivatives of this compound, particularly against cancer cell lines. A systematic evaluation of these compounds has shown promising results in inhibiting the growth of human chronic myelogenous leukemia (K562) cells.

Key Findings

- Synthesis and Testing : A series of 2-(2-phenoxyacetamido)benzamides were synthesized and tested for their in vitro antiproliferative activity against K562 cells. The most active derivatives demonstrated significant growth inhibition, with some compounds achieving over 50% inhibition at a concentration of 10 μM .

- Mechanism of Action : The mechanism underlying the antiproliferative activity was primarily linked to cell cycle arrest in the G0–G1 phase and induction of apoptosis through caspase activation. This suggests that this compound derivatives may trigger programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications.

Table 1: Antiproliferative Activity of Selected Derivatives

| Compound | Structure Modification | % Growth Inhibition (10 μM) | IC50 (μM) |

|---|---|---|---|

| 17a | Ortho-substituted | 46% | 8.5 |

| 17j | Para-substituted | 49% | 6.3 |

| 17r | Meta-substituted | 40% | 12.0 |

| Colchicine | Reference compound | 80% | 0.5 |

The data indicate that the position of substituents significantly affects the antiproliferative potency, with ortho and para substitutions yielding better results than meta substitutions .

Other Biological Activities

In addition to its anticancer properties, this compound has shown potential in other areas:

- Antifungal Activity : Some studies have reported antifungal properties associated with related benzamide compounds, suggesting that modifications to the acetamido group can enhance antifungal efficacy .

- Intramolecular Hydrogen Bonding : Research indicates that intramolecular hydrogen bonding plays a crucial role in the stability and biological activity of acetamidobenzamide derivatives, affecting their solubility and interaction with biological targets .

Study on Antileukemic Activity

A notable study evaluated a series of acetamidobenzamide derivatives for their antileukemic properties. The results showed that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including MCF-7 and SKOV-3, demonstrating their potential as lead compounds for further development .

Research on Polymorphism

Investigations into the polymorphic forms of o-acetamidobenzamide revealed that different crystal forms exhibit varying stabilities and biological activities. Understanding these polymorphs can lead to improved formulations and enhanced therapeutic efficacy .

Propiedades

IUPAC Name |

2-acetamidobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKPHYKFAOXUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187469 | |

| Record name | NP 101A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33809-77-7 | |

| Record name | 2-(Acetylamino)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33809-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NP 101A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033809777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NP 101A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different crystal polymorphic forms of 2-Acetamidobenzamide and how do their structures differ?

A1: this compound (2-AAB) exists in two crystal polymorphic forms: α and β. The α form, often obtained as needles, is characterized by a nearly planar molecular conformation stabilized by an intramolecular N−H...O hydrogen bond. Conversely, the β form exhibits amido groups rotated out of the benzene ring plane, lacking the intramolecular hydrogen bond. []

Q2: Can the intramolecular hydrogen bond in the α form of this compound be disrupted, and if so, what are the outcomes?

A3: Yes, disrupting the intramolecular hydrogen bond in the α form of 2-AAB is possible. Direct trimethylsilylation leads to a mixture of 2-AAB and 2-methylquinazol-4-one. [] Similarly, indirect trimethylsilylation via the reaction of 2-methyl-4H-benzo(d)(1,3)oxazin-4-one with tris(trimethylsilyl)amine yields crystals of anhydrous 2-methylquinazol-4-one. [] These findings highlight the importance of the intramolecular hydrogen bond in the stability and reactivity of the α form.

Q3: Is there a facile method for synthesizing 4-quinazolinones, and how does it involve 2-acetamidobenzonitriles?

A4: Yes, a mild and efficient procedure for synthesizing 4-quinazolinones (specifically, 2-substituted-4(3H)-quinazolinones) utilizes 2-acylaminobenzonitriles as starting materials. [] Briefly treating these nitriles with 5N hydrochloric acid, followed by basification, affords the desired 4-quinazolinones in good yields. [] This method provides a convenient alternative to harsher traditional approaches.

Q4: Has this compound been found in natural sources, and if so, in what context?

A5: While not this compound itself, a closely related compound, 2-Acetamido-3-hydroxybenzamide, was isolated from a terrestrial Streptomyces sp. [] This discovery, alongside other known compounds like anthracycline acetates, highlights the potential of microbial sources in yielding novel chemical structures with possible biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.